Xylenolblau

pH indicator sensitivity molar absorptivity comparison titrimetric indicator procurement

Xylenol Blue (p-Xylenol Blue, p-Xylenolsulfonephthalein; CAS 125-31-5) is a diprotic sulfonephthalein pH-indicator dye with a molecular formula of C₂₃H₂₂O₅S and a molecular weight of 410.48 g/mol. It exhibits two distinct colour-transition intervals: pH 1.2–2.8 (red → yellow) in the strongly acidic range and pH 8.0–9.6 (yellow → blue) in the basic range, with a reported second dissociation constant pKa₂ of 9.52 at 25 °C.

Molecular Formula C23H22O5S
Molecular Weight 410.5 g/mol
Cat. No. B14747657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylenolblau
Molecular FormulaC23H22O5S
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1O)C)C(=C2C=C(C(=O)C=C2C)C)C3=CC=CC=C3S(=O)(=O)O
InChIInChI=1S/C23H22O5S/c1-13-11-20(24)15(3)9-18(13)23(19-10-16(4)21(25)12-14(19)2)17-7-5-6-8-22(17)29(26,27)28/h5-12,24H,1-4H3,(H,26,27,28)/b23-19-
InChIKeyWRRLLJYTSAASLP-NMWGTECJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xylenol Blue (CAS 125-31-5) for Analytical & Industrial Procurement – Key Physicochemical Baseline


Xylenol Blue (p-Xylenol Blue, p-Xylenolsulfonephthalein; CAS 125-31-5) is a diprotic sulfonephthalein pH-indicator dye with a molecular formula of C₂₃H₂₂O₅S and a molecular weight of 410.48 g/mol . It exhibits two distinct colour-transition intervals: pH 1.2–2.8 (red → yellow) in the strongly acidic range and pH 8.0–9.6 (yellow → blue) in the basic range, with a reported second dissociation constant pKa₂ of 9.52 at 25 °C . The compound is a dark-brown crystalline powder, slightly soluble in water but soluble in ethanol and dilute alkali, with a melting point of 212 °C (dec.) and a λmax of 424 nm in its basic form . Originally introduced by Cohen in 1922 as a superior alternative to Thymol Blue, Xylenol Blue remains a widely specified indicator for acid–base titrations, microbial growth assays, lipase determination, and optical sensor fabrication [1].

Why Xylenol Blue Cannot Be Casually Substituted by Other Sulfonephthalein Indicators in Procurement


Xylenol Blue occupies a uniquely constrained position within the sulfonephthalein indicator class: it is one of only two commonly available members (alongside Thymol Blue) that provide two distinct, widely separated pH transition ranges within a single compound [1]. However, unlike Thymol Blue, the 1,4-dimethyl substitution on the phenolic rings of Xylenol Blue sterically modulates resonance stabilisation of the conjugate base, resulting in a quantitatively higher molar absorptivity and thereby enabling effective use at substantially lower working concentrations [1]. Furthermore, the absence of bromine substituents (cf. Bromoxylenol Blue, Bromocresol Green) shifts both the pKa and the λmax, making Xylenol Blue spectrally incompatible with the detection wavelengths and buffer systems optimised for brominated analogs [2]. These structural differences mean that simple in-class interchange without re-validation of concentration, wavelength, and pH working range will lead to measurable analytical error.

Xylenol Blue Quantitative Differentiation Evidence – Head-to-Head Comparator Data for Scientific Procurement Decisions


Absorptivity Advantage Over Thymol Blue – 37% Higher Signal Enables Half-Concentration Working Strength

Xylenol Blue demonstrates a quantitatively higher absorbance than Thymol Blue when measured under comparable spectrophotometric conditions. Per TCI specifications, Xylenol Blue yields an absorbance minimum of 0.370 at 10 mg/L (pH 7.0, 433–437 nm), whereas Thymol Blue yields an absorbance minimum of 0.270 at the same mass concentration (pH 7.6, 431–437 nm) . This represents a 37% higher signal intensity for the target compound. The practical consequence—documented since Cohen's original 1922 recommendation and confirmed by modern vendor technical literature—is that Xylenol Blue can be used at approximately half the concentration required for equivalent visual or instrumental response with Thymol Blue [1]. This concentration advantage directly reduces indicator consumption per assay and lowers per-test consumable cost.

pH indicator sensitivity molar absorptivity comparison titrimetric indicator procurement

Dual pH Transition Ranges – Operational Coverage of Both Strongly Acidic and Basic Titration Windows from a Single Indicator

Xylenol Blue possesses two fully distinct and visually unambiguous colour-transition intervals: pH 1.2–2.8 (red → yellow) in the strongly acidic domain and pH 8.0–9.6 (yellow → blue) in the alkaline domain . This dual-range property is shared only with Thymol Blue among commonly procured sulfonephthalein indicators. In contrast, Bromocresol Green operates exclusively at pH 3.8–5.4 [1], Bromophenol Blue at pH 3.0–4.6 , and Bromoxylenol Blue at pH 6.0–7.6 —each offering only a single, narrower operational window. The consequence is that a laboratory stocking only Xylenol Blue can cover both strong-acid titrations (e.g., HCl standardisation) and alkaline titrations (e.g., carbonate/hydroxide mixtures) without maintaining a second indicator inventory.

acid-base titration dual-range pH indicator analytical method flexibility

Metal-Ion Chelation Performance – Validated Sub-µg/L Detection Limits for Fe(III), Pb(II), and Cr(III) via Solid-Phase Extraction Preconcentration

Xylenol Blue functions as an effective chelating agent for transition and heavy metal ions, forming complexes that can be quantitatively retained on Amberlite XAD-7 resin for solid-phase extraction (SPE) preconcentration prior to flame atomic absorption spectrometry (FAAS) [1]. In a validated analytical procedure, p-Xylenol Blue chelates of Fe(III), Pb(II), and Cr(III) were retained on an Amberlite XAD-7 column and eluted with 1 mol L⁻¹ HCl, achieving detection limits of 3.07 µg L⁻¹ for Fe, 18.6 µg L⁻¹ for Pb, and 3.27 µg L⁻¹ for Cr, with recoveries exceeding 95% and relative standard deviations below 10% in real water samples [1][2]. This places Xylenol Blue in a distinct functional category compared to non-chelating pH indicators, as it combines pH-indication capability with trace-metal preconcentration utility—a dual functionality not shared by Bromocresol Green or Bromophenol Blue.

heavy metal preconcentration solid-phase extraction chelate environmental trace analysis

Structural Differentiation from Bromoxylenol Blue – Bromination Drives pKa Shift of 2.5 Units and λmax Red-Shift of ~190 nm

Bromoxylenol Blue (BXB; CAS 40070-59-5) is synthesised directly from Xylenol Blue (XB) by bromination with bromine in glacial acetic acid, introducing two bromine atoms at the 3',3''-positions of the phenolic rings [1]. This single chemical transformation produces profound changes in both acid–base and spectral properties: the pKa drops from 9.52 (XB) to 7.0 (BXB) at 25 °C—a shift of 2.5 log units—and the λmax in the basic form moves from 424 nm (XB) to 612–616 nm (BXB), a red-shift of approximately 190 nm . Functionally, the bromination eliminates XB's acidic transition range (pH 1.2–2.8) entirely, leaving BXB with only a single near-neutral transition at pH 6.0–7.6 . The 1974 spectrophotometric study by Pilipenko et al. directly compared XB and BXB, quantifying their distinct partial dissociation constants and chromaticity coordinates in CIE colour space [2]. These data demonstrate that XB and BXB are not interchangeable: XB serves strongly acidic and basic applications, while BXB is restricted to near-neutral titrations.

sulfonephthalein SAR indicator pKa engineering bromination spectral shift

Radiation Dosimetry Film Performance – 0.25–10 kGy Dynamic Range with 4.45% Dose Uncertainty at 1σ

Xylenol Blue has been formulated into polyvinyl butyral (PVB) films containing hexachloroethane (HCE) for use as a gamma-radiation dosimeter in food irradiation monitoring [1]. Upon γ-irradiation, the films undergo a visual colour change from yellow (corresponding to XB at pH 8) to red (XB at pH 2.8) driven by H⁺ generation from HCE radiolysis, with the colour intensity quantified spectrophotometrically at λmax 555 nm [1]. The dosimeter exhibits a usable dose range of 0.25–10 kGy with an associated dose uncertainty of 4.45% at 1σ, and radiation sensitivity is tunable by varying HCE concentration [1][2]. By comparison, earlier-generation dyed-PVA film dosimeters based on Bromophenol Blue operate only up to 20 kGy, while Xylenol Orange-based PVA films extend to 90 kGy—but neither provides the sub-kGy sensitivity and low-dose food-irradiation relevance of the XB/HCE/PVB system [3].

gamma dosimetry food irradiation indicator colorimetric radiation sensor

Optimal Procurement Scenarios for Xylenol Blue – Where the Quantitative Evidence Supports Prioritised Selection


Consolidated Acid–Base Titration Laboratory Seeking to Reduce Indicator SKU Count

A quality-control or teaching laboratory that routinely performs both strongly acidic titrations (e.g., standardisation of HCl with Na₂CO₃, endpoint near pH 3.5–4, but requiring an indicator with a transition starting below pH 3) and alkaline titrations (e.g., total alkalinity of water, endpoint pH 8.0–8.3) can stock Xylenol Blue as a single dual-range indicator covering both windows . The quantitative evidence shows that Xylenol Blue provides two distinct, visually unambiguous transitions at pH 1.2–2.8 (red→yellow, acidic titrations) and pH 8.0–9.6 (yellow→blue, basic titrations), whereas Bromocresol Green (pH 3.8–5.4 only) and Bromophenol Blue (pH 3.0–4.6 only) would each cover only a subset of the required titrations . Furthermore, the 37% higher absorptivity over the only other dual-range alternative, Thymol Blue, means the laboratory consumes approximately half the mass of indicator per preparation [1].

Environmental Trace-Metal Monitoring Laboratory Combining pH Measurement with Heavy-Metal Preconcentration

An environmental testing laboratory analysing surface water, groundwater, or seawater for Fe(III), Pb(II), and Cr(III) at trace (sub-ppb to low-ppb) levels can use Xylenol Blue both as a pH indicator for sample conditioning and as the chelating agent for solid-phase extraction preconcentration on Amberlite XAD-7 . The validated method achieves detection limits of 3.07 µg L⁻¹ (Fe), 18.6 µg L⁻¹ (Pb), and 3.27 µg L⁻¹ (Cr) with recoveries exceeding 95%, enabling compliance monitoring against regulatory thresholds (e.g., the EU Drinking Water Directive parametric value of 10 µg L⁻¹ for Pb) . Single-range indicators such as Bromocresol Green and Bromophenol Blue lack this metal-chelation capability entirely, forcing the laboratory to procure and qualify a separate chelating reagent .

Food Irradiation Quality Assurance Requiring Low-Dose (0.25–10 kGy) Dosimetry Films

A food processing facility or contract irradiation service provider needing to verify absorbed dose within the Codex Alimentarius-recommended range of 0.1–10 kGy for phytosanitary treatment, sprout inhibition, or pathogen reduction can deploy Xylenol Blue/HCE/PVB film dosimeters . The XB-based films provide a validated dose range of 0.25–10 kGy with an uncertainty of 4.45% at 1σ, offering sufficient accuracy for routine process control . Competing dyed-film dosimeters based on Bromophenol Blue (max ~20 kGy) or Xylenol Orange (max ~90 kGy) are optimised for high-dose industrial sterilisation and lack validated performance in the sub-10 kGy food-relevant range . Selecting Xylenol Blue for dosimetry avoids the cost and complexity of maintaining separate low-dose and high-dose indicator film inventories.

Indicator Procurement Where Brominated Analogs (Bromoxylenol Blue, Bromocresol Green) Are Spectrally or Chemically Incompatible

Research groups developing optical pH sensors, fiber-optic biosensors, or colorimetric assays that require a non-halogenated indicator with a λmax near 424 nm and a basic transition around pH 9.0–9.6 should select Xylenol Blue over its brominated derivative Bromoxylenol Blue . Bromination shifts the λmax by approximately +190 nm (to 612–616 nm) and depresses the pKa by 2.5 units (from 9.52 to 7.0), moving the operational window to the near-neutral range (pH 6.0–7.6) . If the detection system or buffer formulation is designed for the 424 nm / pH 8–10 window, substitution with Bromoxylenol Blue will produce no usable signal. The 1974 direct spectrophotometric comparison of XB and BXB confirms that these indicators differ fundamentally in both ground-state and excited-state spectral properties, precluding casual interchange [1].

Quote Request

Request a Quote for Xylenolblau

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.